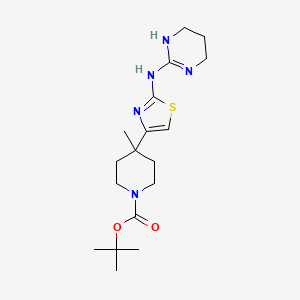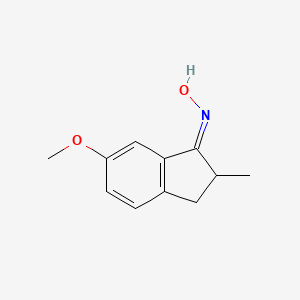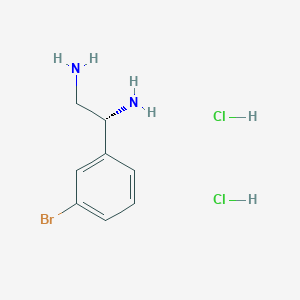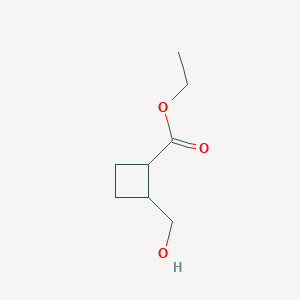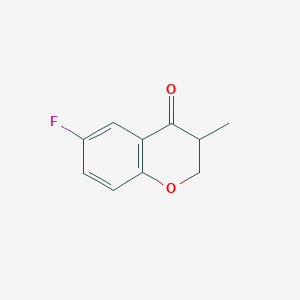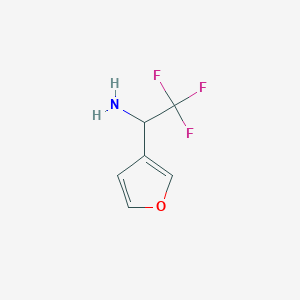
6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline is a boronic ester derivative of quinoline. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various biologically active molecules and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline typically involves the borylation of 6-chloroquinoline. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions:
Cross-Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as toluene or ethanol.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4).
Major Products:
Substitution Reactions: Various substituted quinolines depending on the nucleophile used.
Cross-Coupling Reactions: Biaryl compounds or other complex organic molecules.
Oxidation/Reduction: Oxidized or reduced derivatives of the original compound.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes due to its boronic ester group.
Biology:
Drug Discovery: Serves as a building block in the synthesis of potential pharmaceutical agents.
Bioconjugation: Utilized in the development of bioconjugates for imaging and therapeutic purposes.
Medicine:
Anticancer Research: Investigated for its potential in the synthesis of anticancer compounds.
Antimicrobial Agents: Explored for its role in creating new antimicrobial agents.
Industry:
Material Science: Used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline exerts its effects is largely dependent on its application. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form carbon-carbon bonds. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which could include enzyme inhibition or interaction with cellular receptors.
Comparaison Avec Des Composés Similaires
6-Chloroquinoline: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline: Similar structure but without the chloro substituent, affecting its reactivity and applications.
2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: A pyridine derivative with similar reactivity but different electronic properties due to the pyridine ring.
Uniqueness: 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline is unique due to the combination of the chloro and boronic ester groups, which provide a balance of reactivity and stability, making it highly valuable in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C15H17BClNO2 |
|---|---|
Poids moléculaire |
289.6 g/mol |
Nom IUPAC |
6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
InChI |
InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)12-7-8-18-13-6-5-10(17)9-11(12)13/h5-9H,1-4H3 |
Clé InChI |
DEUUWLAOCJJKBT-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


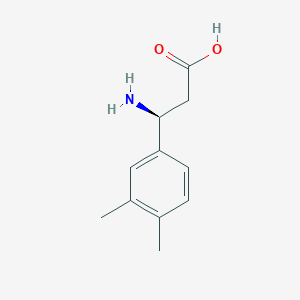
![1-Bromo-8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine](/img/structure/B13041822.png)

